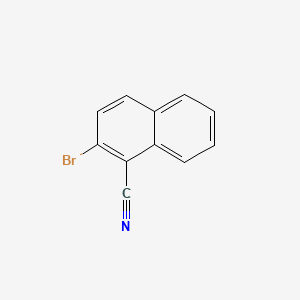
2-Bromonaphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromonaphthalene-1-carbonitrile is a chemical compound that belongs to the family of naphthalene derivatives. It is a white to light yellow crystalline powder used in various fields, including medical, environmental, and industrial research. This compound is known for its unique properties and versatility, making it a valuable substance in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromonaphthalene-1-carbonitrile can be achieved through a high-yielding three-step process. The key step involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides . The general synthetic route includes:
Diazotisation: The commercially available naphthalene-1,8-diamine is diazotized using isoamyl nitrite in acetic acid and ethanol.
Sandmeyer Reaction: The diazotized product undergoes a Sandmeyer reaction with concentrated hydrochloric acid catalyzed by copper turnings to yield 8-chloronaphthalen-1-amine.
Halogenation: The final step involves a Sandmeyer reaction with the halogenated amine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of palladium-catalyzed cyanation of aryl bromides is also a common industrial method .
化学反応の分析
Types of Reactions
2-Bromonaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of copper catalysts.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
科学的研究の応用
2-Bromonaphthalene-1-carbonitrile is used in diverse scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceutical Development: It is used in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: It is utilized in the synthesis of materials for electronic devices and other advanced applications.
作用機序
The mechanism of action of 2-Bromonaphthalene-1-carbonitrile involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .
類似化合物との比較
生物活性
2-Bromonaphthalene-1-carbonitrile (C11H8BrN) is a compound of significant interest in the field of medicinal chemistry due to its biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its synthesis, biological activity, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 2-position and a cyano group at the 1-position of the naphthalene ring. Its molecular weight is approximately 207.07 g/mol, and it is characterized by notable reactivity due to the presence of these functional groups.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism and various biochemical pathways, making this compound a potential lead structure for developing pharmaceuticals targeting these enzymes.
Table 1: Inhibition Profile of this compound
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| CYP1A2 | Competitive | |
| CYP2C19 | Non-competitive |
The inhibition of these enzymes suggests that this compound could influence the pharmacokinetics of co-administered drugs, which is significant in pharmacological research.
Case Study 1: Pharmacological Implications
A study focused on the interaction of this compound with CYP enzymes revealed that its inhibitory effects can alter drug metabolism rates significantly. This has implications for drug development, particularly in designing safer medications that minimize adverse interactions.
Case Study 2: Synthesis and Bioactivity Correlation
Research investigating various synthetic pathways for naphthalene derivatives highlighted that modifications at specific positions on the naphthalene ring can lead to enhanced biological activity. For instance, altering the bromine position or substituting different functional groups can yield compounds with improved enzyme inhibition or antimicrobial properties .
特性
IUPAC Name |
2-bromonaphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQXTGXNSBDWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704774 |
Source


|
| Record name | 2-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138887-02-2 |
Source


|
| Record name | 2-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













